molecular formula C22H33ClN2O5S B13783589 cyclohexylbutanoyl-N-hydroxyethylglucamide

cyclohexylbutanoyl-N-hydroxyethylglucamide

Cat. No.: B13783589
M. Wt: 473.0 g/mol
InChI Key: UDQIHYZDABLWIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexylbutanoyl-N-hydroxyethylglucamide involves the reaction of cyclohexylbutanoyl chloride with N-hydroxyethylglucamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylbutanoyl-N-hydroxyethylglucamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexylbutanoyl-N-hydroxyethylglucamide is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of cyclohexylbutanoyl-N-hydroxyethylglucamide involves its ability to interact with and solubilize membrane proteins. The compound targets the hydrophobic regions of membrane proteins, allowing them to be extracted and studied in aqueous solutions. This interaction is facilitated by the amphiphilic nature of the compound, which contains both hydrophobic and hydrophilic regions .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylbutanoyl-N-methylglucamide
  • Cyclohexylbutanoyl-N-ethylglucamide
  • Cyclohexylbutanoyl-N-propylglucamide

Uniqueness

Cyclohexylbutanoyl-N-hydroxyethylglucamide is unique due to its high solubility in water and its ability to effectively solubilize membrane proteins without denaturing them. This makes it particularly valuable in biochemical research where maintaining protein integrity is crucial .

Properties

Molecular Formula

C22H33ClN2O5S

Molecular Weight

473.0 g/mol

IUPAC Name

1-[4-chloro-2-(2-cyclohexylbutanoyl)phenyl]sulfonyl-1-(1-hydroxyethyl)-3-propylurea

InChI

InChI=1S/C22H33ClN2O5S/c1-4-13-24-22(28)25(15(3)26)31(29,30)20-12-11-17(23)14-19(20)21(27)18(5-2)16-9-7-6-8-10-16/h11-12,14-16,18,26H,4-10,13H2,1-3H3,(H,24,28)

InChI Key

UDQIHYZDABLWIC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(C(C)O)S(=O)(=O)C1=C(C=C(C=C1)Cl)C(=O)C(CC)C2CCCCC2

Origin of Product

United States

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